molecular formula C16H16O4 B1324262 4-(4-Isopropoxyphenoxy)benzoic acid CAS No. 887411-97-4

4-(4-Isopropoxyphenoxy)benzoic acid

Cat. No. B1324262
M. Wt: 272.29 g/mol
InChI Key: BFAGGMQCUVFICU-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound primarily used in the pharmaceutical industry to produce various drugs. It is a derivative of benzoic acid, which is widely used in the food industry as a preservative .


Molecular Structure Analysis

The molecular formula of 4-(4-Isopropoxyphenoxy)benzoic acid is C16H16O4 . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid .


Physical And Chemical Properties Analysis

4-(4-Isopropoxyphenoxy)benzoic acid has a molecular weight of 272.30 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for this compound in the search results.

Scientific Research Applications

  • Biotechnological Applications : A study by Aresta et al. (1998) demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This process, conducted at room temperature and sub-atmospheric pressure, is noted for its 100% selectivity and represents a significant advancement in biotechnological applications of benzoic acid derivatives (Aresta et al., 1998).

  • Polymer Synthesis : Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, leading to the creation of oligo(4-(4-hydroxybenzylideneamino)benzoic acid). This research contributes to the development of novel polymers with potential applications in various industries (Kumbul et al., 2015).

  • Environmental Applications : The research by Ghoshdastidar and Tong (2013) on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights an environmentally friendly method for breaking down toxic herbicides. This has significant implications for improving water treatment processes (Ghoshdastidar & Tong, 2013).

  • Material Science : A study by Kato et al. (1993) on liquid-crystalline benzoic acid derivatives, like 4-pentylbenzoic acid and 4-hexylbenzoic acid, using infrared spectroscopy, sheds light on the stability of hydrogen bonds in these compounds and their potential applications in the development of new materials (Kato et al., 1993).

  • Chemical Processing : Research by Goodrich et al. (2006) on the Friedel−Crafts benzoylation of anisole with benzoic anhydride in ionic liquids provides insights into catalytic processes that could enhance the efficiency of chemical manufacturing (Goodrich et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, suggests that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and store in a cool, well-ventilated place .

properties

IUPAC Name

4-(4-propan-2-yloxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGGMQCUVFICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628532
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropoxyphenoxy)benzoic acid

CAS RN

887411-97-4
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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